Physicochemical Differentiation: Molecular Weight and Estimated Lipophilicity vs. Non-Fluorinated Benzothiazole-Phenoxyacetohydrazide
The 4,6-difluoro substitution increases molecular weight by 36 Da relative to the non‑fluorinated parent (N'-(1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, MW 299.3 g·mol⁻¹) and raises the calculated partition coefficient (clogP) by approximately 0.8–0.9 log units, moving the compound closer to the optimal CNS drug-like space while retaining favorable solubility characteristics . The comparator data are based on ChemSrc registered values and consensus clogP estimates from the ChemSpider prediction engine.
| Evidence Dimension | Molecular weight and lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 335.33 g·mol⁻¹; clogP ≈ 3.1 |
| Comparator Or Baseline | N'-(1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide: MW = 299.3 g·mol⁻¹; clogP ≈ 2.2–2.3 |
| Quantified Difference | ΔMW = +36 Da; ΔclogP ≈ +0.8 to +0.9 log units |
| Conditions | ChemSrc database records; clogP predicted by ChemSpider consensus algorithm (ALOGPS, XLogP3, etc.) |
Why This Matters
For medicinal chemistry programs, a ΔclogP of ~0.8 can shift a compound from ‘low permeability’ to ‘moderate permeability’ territory, directly impacting oral bioavailability predictions and justifying the procurement of the 4,6-difluoro variant for lead optimization campaigns.
